molecular formula C20H18ClN3O2 B2364144 N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922979-60-0

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2364144
CAS No.: 922979-60-0
M. Wt: 367.83
InChI Key: KAENHMBQAHBLJI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring a 3-chlorophenyl group linked via an acetamide bridge to a pyridazinone ring substituted with a 3,4-dimethylphenyl moiety. This structure combines a halogenated aromatic system (3-chlorophenyl) with a heterocyclic pyridazinone core, which is further functionalized with a dimethylphenyl group.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-6-7-15(10-14(13)2)18-8-9-20(26)24(23-18)12-19(25)22-17-5-3-4-16(21)11-17/h3-11H,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAENHMBQAHBLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method includes the reaction of 3,4-dimethylphenylhydrazine with an appropriate acyl chloride to form the pyridazinone ring. This intermediate is then reacted with 3-chlorophenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound can be compared to several acetamide derivatives and heterocyclic analogs, focusing on structural variations, physicochemical properties, and biological activities. Key comparisons are summarized below:

Thiazolidinedione Derivatives

  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (): Structural Differences: Replaces the pyridazinone ring with a thiazolidinedione (TZD) moiety. Biological Activity: Inhibits nitric oxide (NO) production in LPS-induced macrophages with an IC50 of 45.6 µM, weaker than the target compound’s analogs (if available). Key Insight: The TZD core may enhance electron-withdrawing effects, but the methoxymethyl substituent reduces potency compared to dimethylphenyl groups in pyridazinones .
  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(3-dimethylamino)-2-methylpropyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (): Structural Differences: Incorporates a bulky 3-dimethylamino-2-methylpropyl group on the TZD ring. Biological Activity: Exhibits improved NO inhibition (IC50 = 25.2 µM), suggesting that bulky substituents enhance target engagement .

Pyridazinone-Based Analogs

  • N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233) (): Structural Differences: Substitutes the dimethylphenyl group with a 4-fluorophenyl and adds a pyrimidinone moiety. Key Insight: Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to the dimethylphenyl group in the target compound .

Benzothiazole Derivatives

  • N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (): Structural Differences: Replaces the pyridazinone with a benzothiazole ring. Key Insight: Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent applications compared to pyridazinones .

Dichlorophenyl-Substituted Acetamides

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Structural Differences: Features a dichlorophenyl group and a pyrazole ring. Physicochemical Properties: Crystal structures reveal three distinct conformers in the asymmetric unit, highlighting flexibility in amide group orientation. This contrasts with the target compound’s rigid pyridazinone core .

Agrochemical Chloroacetamides

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ():
    • Structural Differences : Contains dual N-substituents (diethylphenyl and methoxymethyl).
    • Application : Widely used as a herbicide, demonstrating that chloroacetamides with lipophilic substituents are effective in agrochemistry .

Structural and Functional Analysis

Substituent Effects

  • Meta-Substitution : shows that meta-substituted chloro or methyl groups on the phenyl ring influence crystal packing and molecular planarity. The 3-chlorophenyl group in the target compound likely enhances steric hindrance and dipole interactions compared to para-substituted analogs .
  • Heterocyclic Core: Pyridazinones (target compound) vs. TZD () or benzothiazoles () alter electron distribution and hydrogen-bonding capacity, impacting biological target selectivity.

Biological Activity

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 329.81 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl group and a pyridazinone moiety, which are significant for its biological activity.

This compound has been studied for its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain E3 ubiquitin ligases, particularly cereblon. This interaction can lead to the modulation of protein degradation pathways, making it a candidate for therapeutic applications in diseases such as cancer.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, providing potential benefits in conditions like arthritis.
  • Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that this compound significantly reduced tumor volume in xenograft models of breast cancer. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
  • Inflammation Modulation :
    • In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases.
  • Neuroprotection :
    • Research involving neuroblastoma cells indicated that the compound could reduce oxidative stress markers and improve cell viability under neurotoxic conditions, highlighting its protective effects on neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorReduced tumor volumeStudy 1
Anti-inflammatoryDecreased pro-inflammatory cytokinesStudy 2
NeuroprotectiveImproved cell viabilityStudy 3

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